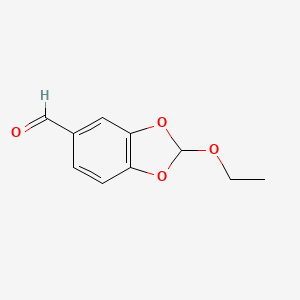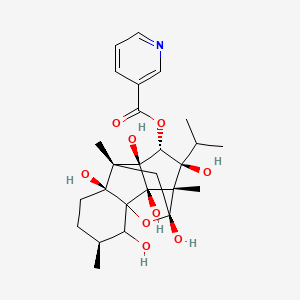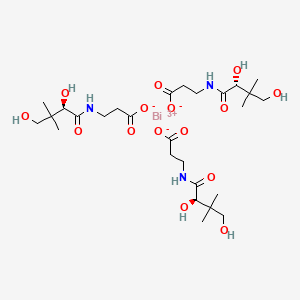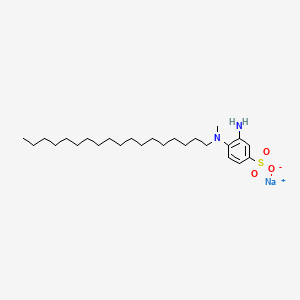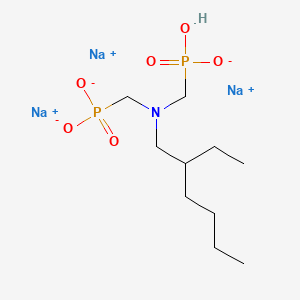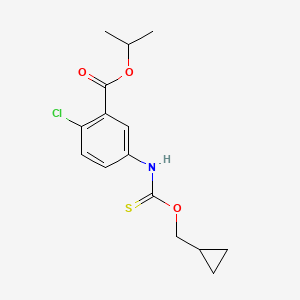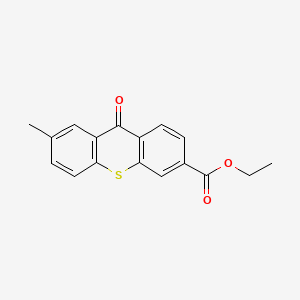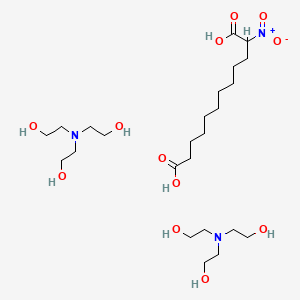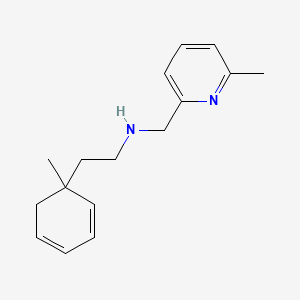
6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-394-4, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is widely used in industrial applications, particularly in the production of resins and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the cyclization of dicyandiamide under acidic conditions, which also produces 1,3,5-Triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where cyanuric chloride is reacted with ammonia. The process is optimized to maximize yield and minimize by-products. The resulting product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into other triazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various triazine derivatives, which have applications in different industrial processes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of resins, plastics, and other materials.
Wirkmechanismus
The mechanism by which 1,3,5-Triazine-2,4,6-triamine exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: Another triazine derivative, melamine is widely used in the production of melamine resins.
Cyanuric Acid: This compound is structurally similar and is used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
93804-20-7 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
2-(1-methylcyclohexa-2,4-dien-1-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3 |
InChI-Schlüssel |
MBMBJVROTQXTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


